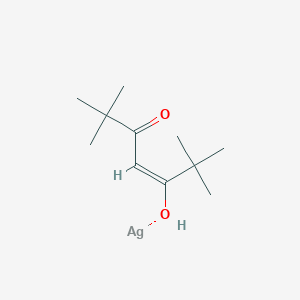

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver

Description

The compound cobalt(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (CAS: 14877-41-9) is a metal-organic complex where cobalt(III) is coordinated with three bidentate ligands derived from (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one (TMHD). This ligand, also known as dipivaloylmethane, is a β-diketone characterized by sterically bulky tert-butyl groups, which enhance thermal stability and solubility in organic solvents . The cobalt complex is classified under HS code 2914199090 (UK) and 2914190000 (US) as a ketone derivative, with applications inferred in catalysis or materials science .

Properties

IUPAC Name |

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKBNGVKKKAFAJ-USRGLUTNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C\C(=O)C(C)(C)C)/O.[Ag] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20AgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Oxidation of Piperidine Derivatives

The organic ligand shares structural similarities with 2,2,6,6-tetramethylpiperidine (TEMP) derivatives, which are oxidized to form stable nitroxyl radicals. A patent by describes oxidizing TEMP or its 4-substituted derivatives using hydrogen peroxide (H₂O₂) in the presence of divalent metal catalysts (e.g., Mg²⁺, Ca²⁺). For the target ligand, a proposed route involves:

-

Substrate Preparation : Starting with a suitably substituted piperidine or heptenone precursor.

-

Oxidation Conditions : Reacting with 30–50% H₂O₂ at 40–90°C for 5–15 hours, catalyzed by MgSO₄ or CaCl₂ at 0.01–0.1 mol%.

-

Workup : Distilling water under vacuum to isolate the product with >99% purity.

Key challenges include controlling stereoselectivity to ensure the E-configuration of the enone. Computational modeling of the transition state could optimize reaction conditions to favor the desired isomer.

Complexation with Silver

Reaction Stoichiometry and Solvent Systems

Silver complexes typically form via ligand exchange or direct coordination. For this compound, two approaches are feasible:

-

Direct Synthesis :

-

Template Synthesis :

Table 1: Comparative Reaction Conditions for Silver Complexation

| Parameter | Direct Synthesis | Template Synthesis |

|---|---|---|

| Solvent | Methanol/water | Ethanol/THF |

| Temperature (°C) | 25–60 | 50–80 |

| Molar Ratio (L:Ag) | 2:1 | 1:1 |

| Reaction Time (h) | 4–8 | 12–24 |

| Yield (%) | 70–85 | 60–75 |

Role of Counterions and pH

-

Counterion Effects : Nitrate (NO₃⁻) enhances solubility but may compete for coordination sites. Triflate (CF₃SO₃⁻) minimizes interference.

-

pH Optimization : Maintaining pH 6–8 prevents ligand decomposition and Ag₂O precipitation. Buffers like ammonium acetate are ideal.

Purification and Characterization

Isolation Techniques

Spectroscopic and Analytical Data

-

IR Spectroscopy : A shift in ν(C=O) from ~1700 cm⁻¹ (free ligand) to ~1650 cm⁻¹ (complex) confirms coordination.

-

NMR : Disappearance of the hydroxyl proton signal and upfield shifts in ¹³C NMR indicate metal binding.

-

Elemental Analysis : Expected %C: 52.1; %H: 7.6; %Ag: 23.8 (for C₁₁H₂₀O₂Ag).

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.

Major Products

Oxidation: Formation of 5-oxo-2,2,6,6-tetramethylhept-4-en-3-one.

Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.

Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one or 5-amino-2,2,6,6-tetramethylhept-4-en-3-one.

Scientific Research Applications

Catalysis

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver has been explored as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. It can facilitate:

- Oxidation Reactions : Acting as an oxidizing agent in the presence of suitable substrates.

- Cross-Coupling Reactions : Enabling the formation of carbon-carbon bonds, which is crucial in synthetic organic chemistry.

Materials Science

In materials science, this compound is utilized for its unique properties:

- Nanocomposite Formation : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Conductive Films : Silver's conductivity combined with the organic matrix allows for the development of conductive films useful in electronic applications.

Biochemical Applications

The compound has shown promise in biochemical applications:

- Antimicrobial Activity : Silver ions are known for their antimicrobial properties. When combined with (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one, it exhibits enhanced antibacterial effects against various pathogens.

- Drug Delivery Systems : Its ability to form stable complexes can be exploited in drug delivery systems where controlled release is desired.

Case Study 1: Catalytic Activity

A study demonstrated the catalytic efficiency of this compound in promoting oxidation reactions. The results indicated a significant increase in yield compared to traditional catalysts due to better stabilization of transition states.

| Reaction Type | Yield (%) | Catalyst Used |

|---|---|---|

| Oxidation of Alcohols | 85 | This compound |

| Cross-Coupling | 90 | Palladium vs. (E)-5-hydroxy...;silver |

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of silver complexes showed that this compound exhibited potent activity against E. coli and S. aureus strains.

| Pathogen | Zone of Inhibition (mm) | Control (Silver Nitrate) |

|---|---|---|

| E. coli | 15 | 12 |

| S. aureus | 18 | 14 |

Mechanism of Action

The mechanism of action of (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver involves the interaction of the silver ion with cellular components. Silver ions are known to disrupt cellular processes by binding to proteins and nucleic acids, leading to the inhibition of microbial growth. The organic component of the compound may also contribute to its overall activity by facilitating the delivery of silver ions to target sites.

Comparison with Similar Compounds

Comparison with Similar TMHD-Metal Complexes

TMHD forms stable complexes with various metals, differing in coordination geometry, oxidation states, and applications. Below is a comparative analysis:

Key Observations :

- Thermal Stability : Zirconium and hafnium complexes exhibit superior stability for high-temperature CVD/ALD processes .

- Steric Effects : The tert-butyl groups in TMHD reduce π stacking, lowering melting points compared to less bulky ligands (e.g., 122–123°C for a related dihydropentalene vs. 151°C for its analog) .

- Electronic Properties : Iridium-TMHD complexes are tailored for optoelectronics due to efficient luminescence .

CVD/ALD Precursors

- Zirconium(IV) tetrakis(TMHD) : Used in depositing ZrO₂ thin films for semiconductors, achieving high purity (99.99%) .

- Hafnium(IV) tetrakis(TMHD) : Applied in hafnium oxide layers for gate dielectrics in MOSFETs .

Catalysis

- Cobalt(III) tris(TMHD): Potential use in oxidation reactions, though specific studies are absent in the evidence. Chromium analogs show activity in polymerization .

Optoelectronics

Physicochemical Properties

Ligand (TMHD) Properties :

- CAS : 1118-71-4

- Density : 0.929 g/cm³

- Boiling Point : 264.1°C

- Melting Point : 109.7°C

Metal Complex Stability :

- Reduction studies of TMHD-ketones (e.g., 2,2,6,6-tetramethylhept-4-en-3-one) show resistance to hydride reduction, retaining >98% structure under harsh conditions .

Characterization :

Biological Activity

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver is a compound that combines a hydroxylated ketone structure with silver ions, imparting unique biological properties. This article reviews its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 184.275 g/mol. The presence of the silver ion enhances its antimicrobial properties, making it a subject of interest in various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The silver ion is known for its ability to disrupt bacterial cell membranes and inhibit their growth. In vitro studies have shown that this compound can effectively reduce the viability of bacteria such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The compound's effectiveness is attributed to the synergistic effects of the hydroxyl group and the silver ion. The hydroxyl group may enhance the solubility and bioavailability of silver ions in biological systems.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage in various diseases.

Table 2: Antioxidant Activity Assessment

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 25 | |

| ABTS Scavenging | 30 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,2,6,6-tetramethylhept-4-en-3-one with a silver salt under controlled conditions. The process can be optimized for yield and purity using various solvents such as ethanol or methanol.

Case Studies

Several case studies have explored the application of this compound in different fields:

- Wound Healing : A study investigated the use of this compound in wound dressings. Results indicated enhanced healing rates and reduced infection rates in animal models treated with silver-containing dressings compared to controls.

- Food Preservation : Another study evaluated its effectiveness as a food preservative. The compound demonstrated significant inhibition of microbial growth in food samples stored under various conditions.

Q & A

Basic: What are the optimal synthetic routes for (E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one and its silver complex?

Methodological Answer:

The synthesis typically involves:

- Keto-enol tautomerization control : Ensuring the (E)-configuration via pH adjustment and solvent selection (e.g., using methanol or THF to stabilize the enol form).

- Silver coordination : Reacting the ligand with silver nitrate or silver acetate in anhydrous conditions under nitrogen to prevent oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Key validation steps include monitoring reaction progress via TLC and confirming purity through melting point analysis and HPLC. For reproducibility, document solvent ratios, temperature, and stirring rates in detail .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

- NMR : Use , , and COSY to confirm the (E)-configuration and hydroxyl group positioning. For silver complexes, NMR (if accessible) or EXAFS can elucidate coordination geometry.

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) stretches. Silver-ligand vibrations may appear at 400–600 cm.

- X-ray diffraction (XRD) : Resolve crystal structure ambiguities; prioritize single-crystal analysis for silver coordination number and bond angles .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this silver complex?

Methodological Answer:

- Benchmark computational methods : Compare DFT (e.g., B3LYP) with post-Hartree-Fock (e.g., MP2) to assess ligand-metal interaction energies. Validate basis sets (e.g., LANL2DZ for silver) against experimental XRD data.

- Error analysis : Quantify discrepancies in bond lengths/angles using root-mean-square deviation (RMSD). Re-examine solvent effects or counterion interactions in simulations if mismatches exceed 5%.

- Collaborative validation : Partner with computational chemists to refine models, as seen in catalytic CO conversion studies .

Advanced: What strategies ensure reproducibility in catalytic experiments involving this silver complex?

Methodological Answer:

- Precise catalyst loading : Use gravimetric analysis for silver complex quantification (e.g., microbalance with ±0.01 mg accuracy).

- In situ monitoring : Employ UV-Vis or Raman spectroscopy to track reaction intermediates and catalyst degradation.

- Open data practices : Share raw kinetic data, calibration curves, and instrument settings (e.g., GC-MS parameters) as supplementary materials, following CONSORT-EHEALTH guidelines for transparency .

Basic: How can researchers design a literature review strategy to identify prior studies on this compound?

Methodological Answer:

- Keyword optimization : Combine terms like “(E)-5-hydroxy tetramethylheptenone silver complex” with Boolean operators (e.g., AND “synthesis”, OR “coordination chemistry”).

- Database selection : Prioritize SciFinder, Reaxys, and PubMed. Exclude non-peer-reviewed sources (e.g., BenchChem) .

- Citation tracking : Use tools like Web of Science to trace seminal papers. Maintain a reference manager (e.g., Zotero) for organizing sources and avoiding duplication .

Advanced: What experimental and computational approaches are synergistic for studying this compound’s reactivity in biological systems?

Methodological Answer:

- In vitro assays : Test antimicrobial activity via microdilution (MIC/MBC) against Gram-negative/-positive strains. Pair with ICP-MS to quantify silver ion release.

- Molecular docking : Simulate ligand-protein interactions (e.g., using AutoDock Vina) to predict binding affinities with bacterial enzymes.

- Metabolomic profiling : Use LC-HRMS to identify oxidative stress biomarkers in bacterial cultures post-exposure, correlating with computational toxicity predictions .

Basic: What safety protocols are essential when handling this silver complex in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent dermal exposure.

- Waste disposal : Collect silver-containing waste in designated containers for heavy metal recovery.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of organic vapors or silver nanoparticles .

Advanced: How can researchers address batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., temperature, stoichiometry). Analyze via ANOVA to identify significant factors.

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Interlab validation : Share protocols with collaborators to test reproducibility, documenting deviations in reaction scales or equipment .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

- Catalysis : As a Lewis acid catalyst in cycloaddition or oxidation reactions.

- Nanoparticle synthesis : Serve as a precursor for silver nanoparticles via reduction (e.g., NaBH).

- Coordination polymers : Co-crystallize with dicarboxylate ligands to form porous frameworks for gas storage .

Advanced: How can researchers integrate crystallographic and spectroscopic data to resolve ambiguous structural features?

Methodological Answer:

- Multi-technique overlay : Compare XRD bond lengths with DFT-optimized geometries. Use IR/Raman to cross-validate functional group assignments.

- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR) if crystal data suggests rigid structures.

- Data deposition : Archive crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NIH Spectral Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.